molecular formula C9H6BrNO3 B15133361 6-bromo-5-methyl-6H-3,1-benzoxazine-2,4-dione

6-bromo-5-methyl-6H-3,1-benzoxazine-2,4-dione

Cat. No.: B15133361
M. Wt: 256.05 g/mol
InChI Key: WNMBCYDPRYXJHK-UHFFFAOYSA-N
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Description

6-bromo-5-methyl-6H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C9H6BrNO3. It is a member of the benzoxazine family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a bromine atom, a methyl group, and a benzoxazine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methyl-6H-3,1-benzoxazine-2,4-dione typically involves the bromination of a precursor compound, such as 1,3-benzodioxole-5-carboxaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of a brominating agent, such as bromine or N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-methyl-6H-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazine derivatives, while oxidation and reduction reactions can produce compounds with different oxidation states and functional groups.

Scientific Research Applications

6-bromo-5-methyl-6H-3,1-benzoxazine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-5-methyl-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-5-methyl-6H-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

6-bromo-5-methyl-6H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C9H6BrNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3,5H,1H3

InChI Key

WNMBCYDPRYXJHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=O)OC2=O)C=CC1Br

Origin of Product

United States

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